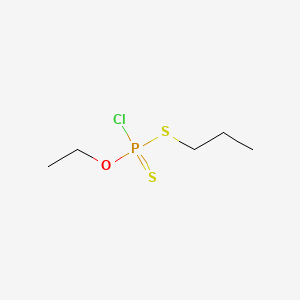

O-Ethyl S-propyl chlorodithiophosphate

Description

Contextualization within the Broader Class of Organophosphorus Compounds

Organophosphorus compounds are organic molecules containing phosphorus. wikipedia.org This class of compounds is exceptionally broad, encompassing a wide array of structures and functionalities. wikipedia.org They are often categorized based on the oxidation state of the phosphorus atom and the nature of the substituents attached to it. O-Ethyl S-propyl chlorodithiophosphate belongs to the subclass of organothiophosphates, where one or more oxygen atoms in the phosphate (B84403) group are replaced by sulfur. wikipedia.org

Specifically, it is a phosphorodithioate, indicating the presence of two sulfur atoms. The general structure of organothiophosphates can vary, including forms with P=S double bonds (thionophosphates) or P-S single bonds (thiolophosphates). wikipedia.org this compound possesses a P=S double bond and a P-S-propyl single bond. The presence of a chlorine atom directly attached to the phosphorus center makes it a phosphorochloridothioate, a reactive intermediate that can readily undergo nucleophilic substitution reactions.

The introduction of sulfur in place of oxygen in the phosphate moiety significantly influences the chemical and biological properties of the molecule. For instance, many organothiophosphates with P=S double bonds exhibit reduced mammalian toxicity compared to their P=O analogs, a property that has been exploited in the development of insecticides. wikipedia.org The metabolic conversion of the P=S bond to the more toxic P=O bond within the target insect is a key aspect of their selective toxicity. wikipedia.org

Historical Developments and Chemical Precedents of Chlorodithiophosphates

The history of organophosphorus chemistry dates back to the early 19th century, with significant advancements occurring throughout the 20th century, particularly in the context of their application as pesticides and nerve agents. The synthesis of organothiophosphates has been a subject of extensive research. A common and historically significant method for the preparation of O,O-dialkyl dithiophosphoric acids involves the reaction of phosphorus pentasulfide with alcohols. wikipedia.org This reaction produces dialkyl dithiophosphoric acids, which are key precursors to a wide range of organothiophosphate derivatives. wikipedia.org

Significance as a Synthetic Intermediate in Phosphoryl Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The phosphorus-chlorine bond is highly reactive towards nucleophiles, making it an excellent electrophilic center for the introduction of the O-ethyl S-propyl dithiophosphate (B1263838) moiety into other molecules.

A prominent example of its utility is in the synthesis of insecticides. For instance, the insecticide prothiofos (B128851), with the chemical name O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorodithioate, can be synthesized from a precursor like this compound. nist.gov The synthesis would involve the reaction of the chlorodithiophosphate with the corresponding phenol (2,4-dichlorophenol) in the presence of a base to neutralize the HCl byproduct.

This reactivity allows for the creation of a diverse range of phosphorodithioate esters by reacting this compound with various alcohols, phenols, or other nucleophiles. The resulting products can then be screened for biological activity or other desired chemical properties. This modular approach is a cornerstone of synthetic chemistry, enabling the systematic development of new compounds with tailored functionalities.

Current Research Landscape and Emerging Scientific Interest

While much of the foundational research on simple chlorodithiophosphates was conducted in the mid-20th century in the context of pesticide development, the broader field of phosphorodithioates continues to be an active area of research. Current interest has expanded beyond traditional agrochemical applications.

One significant area of emerging research is in the field of medicinal chemistry and biotechnology. Phosphorodithioates are being investigated for their potential use in oligonucleotide therapeutics, also known as antisense therapy. glenresearch.comnih.gov In these applications, the phosphodiester backbone of DNA or RNA is modified to enhance stability against nucleases, and phosphorodithioate linkages are one such modification being explored. glenresearch.comnih.gov While this research does not directly involve this compound, it highlights the ongoing scientific interest in the fundamental chemistry of phosphorodithioates.

Furthermore, research continues into the development of new synthetic methodologies for the formation of P-S bonds and the synthesis of novel organothiophosphate compounds with unique properties. acs.org The exploration of new catalysts and reaction conditions for the synthesis of compounds like this compound and its derivatives remains a topic of interest for improving efficiency and expanding the scope of accessible molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Prothiofos | Sulprofos |

| IUPAC Name | O-Ethyl S-propyl chloridodithiophosphate | O-(2,4-Dichlorophenyl) O-ethyl S-propyl phosphorodithioate | O-Ethyl O-(4-(methylthio)phenyl) S-propyl phosphorodithioate |

| CAS Number | Not available | 34643-46-4 | 35400-43-2 |

| Molecular Formula | C5H12ClOP2S2 | C11H15Cl2O2PS2 | C12H19O2PS3 |

| Molecular Weight | ~234.68 g/mol (calculated) | 345.25 g/mol nist.gov | 322.45 g/mol |

| Appearance | - | Colorless to yellowish liquid | Tan-colored liquid epa.gov |

| Boiling Point | - | - | 155-158 °C at 0.1 mmHg epa.gov |

| Solubility in Water | - | Insoluble | Sparingly soluble |

Structure

3D Structure

Properties

IUPAC Name |

chloro-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClOPS2/c1-3-5-10-8(6,9)7-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCRZEUPMCYHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClOPS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866074 | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42069-01-2 | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42069-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042069012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl S-propyl chlorodithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of O Ethyl S Propyl Chlorodithiophosphate

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution is a fundamental reaction class for O-Ethyl S-propyl chlorodithiophosphate, involving the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of the chloride leaving group. These reactions are pivotal for the synthesis of various organophosphorus derivatives.

Kinetics and Thermodynamics of Substitution by Various Nucleophiles

The kinetics of nucleophilic substitution reactions of this compound are significantly influenced by the nature of the attacking nucleophile, the solvent, and the reaction temperature. Generally, stronger and less sterically hindered nucleophiles exhibit faster reaction rates. The reaction typically follows second-order kinetics, being first order in both the substrate and the nucleophile.

The rate of reaction can be expressed as: Rate = k[this compound][Nucleophile]

The thermodynamics of these reactions are dictated by the relative bond strengths of the P-Cl bond being broken and the new P-Nucleophile bond being formed, as well as solvation effects. Favorable, exothermic reactions are generally observed with strong nucleophiles that form stable bonds with phosphorus.

Table 1: Relative Reactivity of Various Nucleophiles with this compound (Illustrative)

| Nucleophile | Chemical Formula | Relative Rate Constant (k_rel) |

| Methoxide | CH₃O⁻ | 120 |

| Ethoxide | C₂H₅O⁻ | 100 |

| Phenoxide | C₆H₅O⁻ | 30 |

| Thiophenoxide | C₆H₅S⁻ | 500 |

| Azide | N₃⁻ | 80 |

| Hydroxide (B78521) | OH⁻ | 150 |

Note: The data in this table is illustrative and intended to show general reactivity trends. Actual values may vary based on specific reaction conditions.

Regioselectivity and Stereochemistry in Substitution Processes

The primary site of nucleophilic attack in this compound is the phosphorus atom due to its high electrophilicity, conferred by the electron-withdrawing chlorine, oxygen, and sulfur atoms. However, under certain conditions, particularly with soft nucleophiles, the possibility of attack at the sulfur atom of the S-propyl group exists, although this is generally a minor pathway.

From a stereochemical standpoint, nucleophilic substitution at the chiral phosphorus center of this compound is expected to proceed with a high degree of stereospecificity. Consistent with studies on analogous organophosphorus compounds, these reactions predominantly occur via an Sₙ2-type mechanism at the phosphorus atom (Sₙ2@P). nih.govresearchgate.net This mechanism involves the backside attack of the nucleophile relative to the leaving group, resulting in an inversion of the configuration at the phosphorus center, a phenomenon often referred to as the Walden inversion. nih.gov

Mechanism of Chloride Displacement in Phosphoryl Chlorides

The displacement of the chloride ion from the phosphorus center in this compound proceeds through a concerted Sₙ2@P mechanism. nih.govresearchgate.net This process involves the formation of a trigonal bipyramidal transition state. In this transition state, the incoming nucleophile and the departing chloride ion occupy the axial positions, while the ethyl, propylthio, and thiono-sulfur groups are situated in the equatorial plane.

The reaction can be depicted as follows: Nu⁻ + (EtO)(PrS)P(S)Cl → [Nu---P(OEt)(SPr)(S)---Cl]⁻ → Nu-P(S)(OEt)(SPr) + Cl⁻

The stability of the transition state, and thus the rate of the reaction, is influenced by the electronic and steric properties of the substituents on the phosphorus atom. Electron-donating groups can destabilize the transition state and slow down the reaction, whereas electron-withdrawing groups can stabilize it and accelerate the reaction.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical aspect of its environmental fate and persistence. Hydrolysis involves the reaction of the compound with water, leading to the cleavage of one or more of its covalent bonds.

Influence of pH on Hydrolysis Rates and Mechanisms

The rate and mechanism of hydrolysis of this compound are highly dependent on the pH of the medium.

Acidic Conditions: Under acidic conditions, the hydrolysis is generally slower. The reaction can be catalyzed by hydronium ions, which may protonate the thiono sulfur or the ester oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Cleavage of the P-S or P-O bond can occur.

Neutral Conditions: At neutral pH, the hydrolysis proceeds at a moderate rate, primarily through the uncatalyzed attack of water molecules.

Alkaline Conditions: In alkaline media, the hydrolysis is significantly accelerated. The hydroxide ion is a much stronger nucleophile than water and readily attacks the phosphorus center, leading to rapid cleavage of the P-Cl bond, followed by slower hydrolysis of the P-S and P-O ester linkages.

Table 2: Effect of pH on the Half-life of this compound in Aqueous Solution (Illustrative)

| pH | Half-life (t₁/₂) |

| 4 | 35 days |

| 7 | 10 days |

| 9 | 2 hours |

Note: This data is hypothetical and serves to illustrate the general trend of hydrolytic stability with respect to pH.

Characterization of Hydrolytic Byproducts

The hydrolysis of this compound can lead to a variety of degradation products, depending on the reaction conditions. The initial and most rapid step is the hydrolysis of the P-Cl bond to form O-Ethyl S-propyl dithiophosphoric acid.

(EtO)(PrS)P(S)Cl + H₂O → (EtO)(PrS)P(S)OH + HCl

Subsequent, slower hydrolysis can lead to the cleavage of the P-S-propyl or P-O-ethyl bonds.

Primary Hydrolysis Product:

O-Ethyl S-propyl dithiophosphoric acid

Secondary Hydrolysis Products:

O-Ethyl dithiophosphoric acid

S-Propyl dithiophosphoric acid

Phosphoric acid

Ethanol

Propanethiol

The complete hydrolysis under harsh conditions ultimately leads to the formation of phosphoric acid, ethanol, propanethiol, and hydrochloric acid. The identification and quantification of these byproducts are typically performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Solvolytic Reactions in Non-Aqueous Media

The P-Cl bond in this compound is the primary site for nucleophilic attack in solvolytic reactions. In non-aqueous, hydroxylic solvents such as alcohols (ROH), the chloride is displaced to form the corresponding ester. This reaction is analogous to the alcoholysis of other thiophosphoryl chlorides. wikipedia.org

The mechanism likely proceeds through a nucleophilic substitution at the phosphorus center. The solvent molecule, acting as a nucleophile, attacks the electrophilic phosphorus atom. The reaction can proceed through either an associative or dissociative pathway, depending on the solvent polarity and steric hindrance.

Reaction with Alcohols:

(C₂H₅O)(C₃H₇S)P(S)Cl + R'OH → (C₂H₅O)(C₃H₇S)P(S)OR' + HCl

In the presence of a base to neutralize the liberated HCl, the reaction is driven to completion.

Reaction with Amines:

Similarly, in the presence of primary or secondary amines (R'₂NH), the P-Cl bond is readily cleaved to form the corresponding phosphorodithioamidate. wikipedia.org

(C₂H₅O)(C₃H₇S)P(S)Cl + 2 R'₂NH → (C₂H₅O)(C₃H₇S)P(S)NR'₂ + R'₂NH₂⁺Cl⁻

The reactivity of thiophosphoryl chlorides is well-documented, and they are known to react with a variety of nucleophiles, including alcohols and amines, to form a range of thiophosphate derivatives. wikipedia.org

Thermal Decomposition Pathways and Products

The thermal degradation of organophosphorus compounds, including dithiophosphate (B1263838) esters, typically involves the cleavage of P-O, P-S, and C-O bonds. The specific pathways and products for this compound are expected to be influenced by temperature and the presence of other reactive species.

Studies on the thermal degradation of related organophosphorus compounds suggest that initial decomposition often involves the elimination of a phosphorus acid. mdpi.comnih.gov For this compound, several decomposition routes are plausible:

Thiono-Thiolo Rearrangement: At elevated temperatures, dithiophosphate esters can undergo a Pfitzner-Moffatt-type rearrangement where the thiono sulfur (P=S) isomerizes to a thiolo sulfur (P-S-). However, in this specific molecule, this rearrangement is less likely to be the primary initial step compared to the cleavage of the ester groups.

Elimination Reactions: The ethyl and propyl groups can be eliminated as alkenes (ethene and propene, respectively), leaving behind a chlorodithiophosphoric acid derivative. This is a common decomposition pathway for organophosphate esters. mdpi.com

(C₂H₅O)(C₃H₇S)P(S)Cl → (HO)(HS)P(S)Cl + C₂H₄ + C₃H₆ (hypothetical)

Radical Pathways: At higher temperatures, homolytic cleavage of the P-S or S-C bonds can occur, generating various radical species that can then undergo further reactions.

A study on the thermal degradation of menazon, a phosphorodithioate, identified a number of smaller sulfur- and phosphorus-containing molecules, indicating complex decomposition pathways. shu.ac.uk

| Potential Thermal Decomposition Products |

| Ethene |

| Propene |

| Hydrogen Chloride |

| Phosphoric and Thiophosphoric Acids |

| Sulfur-containing organic fragments |

Photochemical Reactivity and Light-Induced Transformations

The P=S (thiono) group can absorb UV light, which may lead to several photochemical reactions:

Homolytic Cleavage: The energy from UV absorption can induce the homolytic cleavage of the P-S, S-C, or P-O bonds, generating radical intermediates. These radicals can then react with other molecules or recombine to form a variety of products. The direct photolysis of some organic molecules is known to produce radical intermediates. chemrxiv.org

Photoisomerization: Similar to thermal rearrangement, photo-induced thiono-thiolo isomerization is a possibility, although this is generally more relevant for triesters.

Photooxidation: In the presence of oxygen and sensitizers, photooxidation can occur, leading to the formation of oxo-analogs and other oxidation products.

The degradation pathways of phthalic acid esters under UV irradiation show that the length of the alkyl chain can influence the decomposition rate, a factor that would also be relevant for this compound. frontiersin.org

Oxidation and Reduction Chemistry of the Dithiophosphate Moiety

The dithiophosphate moiety in this compound is susceptible to both oxidation and reduction reactions.

Oxidation:

The sulfur atoms in the dithiophosphate group are in a relatively low oxidation state and can be oxidized by various oxidizing agents. Mild oxidation, for instance with hydrogen peroxide promoted by phosphorus oxychloride, can lead to the formation of disulfides, where two dithiophosphate units are linked by a S-S bond. asianpubs.org

2 (C₂H₅O)(C₃H₇S)P(S)Cl + [O] → [(C₂H₅O)(C₃H₇S)P(S)S]₂ + H₂O (hypothetical disulfide formation)

Stronger oxidizing agents can lead to the replacement of the thiono sulfur with oxygen, forming the corresponding oxo-analog (a chlorothiophosphate), and further oxidation can lead to the cleavage of the P-S bond and the formation of sulfonic acids and phosphate (B84403) derivatives.

Reduction:

The dithiophosphate moiety is generally resistant to reduction under mild conditions. However, strong reducing agents could potentially reduce the P=S bond or cleave the P-S or S-C bonds. Phosphines, for example, are known to act as reducing agents in certain reactions, where they are themselves oxidized to phosphorus(V) compounds. wikipedia.org

Computational Chemistry and Theoretical Studies of O Ethyl S Propyl Chlorodithiophosphate

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the electronic structure and bonding characteristics of O-Ethyl S-propyl chlorodithiophosphate.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. For a molecule like this compound, the HOMO is likely to be localized on the sulfur atoms, indicating these are the probable sites for electrophilic attack. The LUMO, conversely, is expected to be centered on the phosphorus and chlorine atoms, suggesting these are the sites for nucleophilic attack.

A charge distribution analysis, often visualized through electrostatic potential maps, would likely show a significant negative charge on the sulfur and oxygen atoms due to their high electronegativity, and a positive charge on the phosphorus atom. This charge separation is a key factor in determining the molecule's polarity and its interactions with other molecules.

Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: This data is illustrative and based on general principles of organophosphorus chemistry, not on a specific calculation for this molecule.)

| Atom | Hypothetical Charge (a.u.) |

| P | +0.8 |

| S (Thio) | -0.4 |

| S (Thiono) | -0.5 |

| O | -0.6 |

| Cl | -0.3 |

| C (Ethyl) | -0.2 to -0.1 |

| C (Propyl) | -0.2 to -0.1 |

| H | +0.1 to +0.2 |

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) spectrum of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum. For this compound, characteristic vibrational frequencies would be expected for the P=S, P-S, P-O, P-Cl, C-H, and C-C bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified bonds and are not the result of a specific calculation for this molecule.)

| Bond | Predicted Frequency Range (cm⁻¹) |

| P=S | 600 - 750 |

| P-S | 450 - 550 |

| P-O-C | 950 - 1100 |

| P-Cl | 450 - 600 |

| C-H (stretch) | 2850 - 3000 |

| C-C (stretch) | 800 - 1200 |

Prediction of Spectroscopic Parameters (NMR, IR, Mass Spectrometry)

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. d-nb.info These predictions are based on the calculated electronic environment of each nucleus. d-nb.info For this compound, distinct chemical shifts would be predicted for the ethyl and propyl groups, with the proximity to the electronegative phosphorus, sulfur, and oxygen atoms influencing the exact values.

IR Spectroscopy: As mentioned in the previous section, quantum chemical calculations can generate a theoretical IR spectrum. This can be compared with experimental data to confirm the structure of the molecule.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns. nih.gov By calculating the bond dissociation energies, it is possible to predict which bonds are most likely to break upon ionization in the mass spectrometer. For this compound, fragmentation would likely involve the loss of the ethyl or propyl groups, or the chlorine atom. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of this compound and how it interacts with solvent molecules. The flexibility of the ethyl and propyl chains allows for multiple rotational isomers (conformers), and MD simulations can determine their relative stabilities and the energy barriers between them. Understanding the molecule's behavior in different solvents is crucial for predicting its solubility and reactivity in various environments.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. An Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the identified transition state connects the reactants and products. mdpi.com For example, the hydrolysis of this compound could be studied computationally to determine the precise mechanism of the P-Cl bond cleavage. mdpi.com

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are built using calculated molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric properties. For a series of related organophosphorus compounds, a QSRR model could be developed to predict their reactivity in a particular reaction, such as their rate of hydrolysis or their inhibitory activity against a specific enzyme. This approach is particularly useful in the rational design of new compounds with desired properties.

Due to a lack of specific scientific research on the computational chemistry and theoretical studies of "this compound," it is not possible to provide a detailed article on the Density Functional Theory (DFT) studies of its reaction pathways and energetics.

Therefore, the generation of a thorough, informative, and scientifically accurate article, complete with data tables and detailed research findings as per the user's request, cannot be fulfilled at this time. To do so would require fabricating data and research findings, which falls outside the scope of providing factual and accurate information.

Environmental Fate and Abiotic Transformation Mechanisms of O Ethyl S Propyl Chlorodithiophosphate

Abiotic Degradation in Aquatic Systems

Comprehensive scientific literature detailing the abiotic degradation of O-Ethyl S-propyl chlorodithiophosphate in aquatic environments is limited. While research exists for structurally similar organophosphate compounds, specific data on the hydrolysis and photodegradation of this compound remains largely uncharacterized.

Hydrolysis in Natural Waters under Varying Environmental Conditions (e.g., temperature, ionic strength)

Photodegradation under Simulated Sunlight and UV Irradiation

There is a lack of specific studies on the photodegradation of this compound. For related organophosphate pesticides, photodegradation in aqueous solutions has been observed under both simulated sunlight and UV irradiation. The process can involve direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., dissolved organic matter). The specific wavelengths of light that this compound absorbs and its quantum yield of degradation have not been reported, precluding a detailed assessment of its photochemical fate.

Degradation in Soil and Sediment Matrices

The behavior and degradation of this compound in soil and sediment are not well-documented in scientific research. The fate of organophosphates in these matrices is typically governed by a combination of abiotic and biotic processes, with adsorption to soil and sediment particles playing a crucial role in their persistence and transport.

Adsorption/Desorption Phenomena on Soil Constituents

Specific adsorption and desorption coefficients (such as Kd and Koc) for this compound on various soil and sediment types are not available. The extent of adsorption is generally influenced by soil properties such as organic matter content, clay content and type, and pH. For organophosphates, interactions with soil organic matter are often a primary mechanism of adsorption. The lack of empirical data prevents the creation of a data table summarizing these important environmental parameters.

Chemical Oxidation/Reduction in Environmental Compartments

Information regarding the chemical oxidation and reduction of this compound in environmental compartments is not available in the reviewed literature. In general, organophosphates can undergo oxidation, which may alter their toxicity and persistence. Redox conditions in soil and sediment, particularly in anaerobic environments, could potentially influence the degradation pathways, but specific reactions and transformation products for this compound have not been identified.

Volatilization and Atmospheric Transport Considerations

There is a lack of data on the volatility of this compound, such as its Henry's Law constant and vapor pressure. These parameters are essential for assessing its potential to volatilize from soil and water surfaces and undergo atmospheric transport. Without this information, a quantitative assessment of its atmospheric fate is not possible.

Identification and Persistence of Abiotic Transformation Products

The abiotic transformation of this compound in the environment is anticipated to proceed through several key pathways, primarily hydrolysis and photolysis. While specific studies on this compound are limited, the degradation mechanisms can be inferred from research on structurally analogous organophosphorus pesticides, such as prothiofos (B128851) [O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorodithioate]. These studies provide a scientifically grounded basis for identifying potential transformation products and understanding their environmental persistence.

The primary abiotic degradation reactions involve the cleavage of the P-S, P-O, and S-C bonds, as well as oxidation of the thiono (P=S) group to the more toxic oxon (P=O) analogue. The persistence of these transformation products is variable and highly dependent on environmental factors such as pH, temperature, and the presence of sunlight. geoscienceworld.orgresearchgate.net

Based on the degradation pathways of similar compounds, the following transformation products of this compound are expected:

Oxidation Product: Formation of the oxon analog, O-Ethyl S-propyl chlorothiophosphate, through the oxidative conversion of the P=S group to a P=O group. Oxon analogs of organophosphorus pesticides are often more toxic than the parent compound. epa.gov

Hydrolysis Products: Cleavage of the ester or thioester linkages leads to a variety of acidic degradation products. This can include the formation of O-Ethyl S-propyl phosphorothioic acid and subsequently O-Ethyl phosphoric acid and S-propyl thiophosphoric acid. The rate of hydrolysis is significantly influenced by pH, with faster degradation typically observed under alkaline conditions. geoscienceworld.orgnih.gov

Photodegradation Products: Exposure to sunlight can lead to the cleavage of various bonds within the molecule, resulting in de-alkylation products such as Desethyl this compound and Despropyl this compound. ekb.eg

Detailed research on the structurally similar compound prothiofos provides valuable insights into the expected persistence of the transformation products of this compound. Studies on prothiofos have shown that its degradation is influenced by pH and temperature, with half-lives ranging from hours to days under various conditions. ekb.egresearchgate.net For example, the half-life of prothiofos at 25°C was found to be 22.9 hours at pH 5 and 9.6 hours at pH 9. researchgate.net Sunlight has also been shown to significantly accelerate the degradation of organophosphorus insecticides. ekb.eg

The following interactive data tables summarize the identified potential abiotic transformation products of this compound and the reported persistence data for the analogous compound, prothiofos.

Table 1: Potential Abiotic Transformation Products of this compound

| Transformation Product Name | Formation Pathway | Chemical Formula |

| O-Ethyl S-propyl chlorothiophosphate (Oxon) | Oxidation | C₅H₁₂ClO₂PS |

| O-Ethyl S-propyl phosphorothioic acid | Hydrolysis | C₅H₁₃O₃PS |

| Desethyl this compound | Photolysis/Hydrolysis | C₃H₈ClPS₂ |

| Despropyl this compound | Photolysis/Hydrolysis | C₂H₇ClO₂PS |

| O-Ethyl phosphoric acid | Hydrolysis | C₂H₇O₄P |

| S-Propyl thiophosphoric acid | Hydrolysis | C₃H₉O₃PS |

Table 2: Environmental Persistence of Prothiofos (a structural analog)

| Medium | Condition | Half-life | Reference |

| Buffered Solution | pH 5, 25°C | 22.9 hours | researchgate.net |

| Buffered Solution | pH 7, 25°C | 12.6 hours | researchgate.net |

| Buffered Solution | pH 9, 25°C | 9.6 hours | researchgate.net |

| Glass Surface (Sunlight) | - | 7.99 hours | ekb.eg |

| Glass Surface (UV rays) | - | 12.61 hours | ekb.eg |

Advanced Synthetic Applications and Derivatization Strategies of O Ethyl S Propyl Chlorodithiophosphate

O-Ethyl S-propyl Chlorodithiophosphate as a Universal Precursor for Phosphoryl Derivatives

The reactivity of the phosphorus-chlorine bond in this compound serves as a gateway for the synthesis of a wide array of phosphoryl derivatives. This electrophilic phosphorus center is susceptible to attack by various nucleophiles, leading to the displacement of the chloride and the formation of new phosphorus-element bonds. This fundamental reactivity underpins its role as a universal precursor for creating diverse organophosphorus compounds with tailored properties.

Synthesis of Novel Organothiophosphates and Organodithiophosphates

The reaction of this compound with nucleophiles such as alcohols, thiols, and amines provides a direct route to novel organothiophosphates and organodithiophosphates. The substitution of the chlorine atom can be controlled to introduce a variety of organic moieties, thereby tuning the electronic and steric properties of the final product.

For instance, reaction with an alcohol (R'OH) in the presence of a base leads to the formation of an O,S-dialkyl O-aryl/alkyl phosphorodithioate. Similarly, reaction with a thiol (R'SH) yields a trithioate derivative. These reactions are typically carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine, to drive the reaction to completion. The general scheme for these transformations is depicted below:

Table 1: Synthesis of Organothiophosphate and Organodithiophosphate Derivatives

| Nucleophile | Product Class | General Structure |

| R'OH | O,S-Dialkyl O-aryl/alkyl phosphorodithioate | P(=S)(OEt)(SPr)(OR') |

| R'SH | O-Ethyl S-propyl S'-alkyl/aryl trithioate | P(=S)(OEt)(SPr)(SR') |

| R'R''NH | O-Ethyl S-propyl phosphoroamidodithioate | P(=S)(OEt)(SPr)(NR'R'') |

These synthetic strategies allow for the creation of a library of compounds with diverse functionalities, which can be screened for various applications.

Application in the Construction of Phosphorus-Containing Heterocycles

Phosphorus-containing heterocycles are an important class of compounds with applications in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com this compound can serve as a key building block in the synthesis of such heterocyclic systems. By reacting with bifunctional nucleophiles, such as diols, dithiols, or amino alcohols, the chlorodithiophosphate can act as a phosphorus-inserting reagent to form five-, six-, or even larger-membered rings.

For example, the reaction with a 1,2-diol in the presence of a base can lead to the formation of a 1,3,2-dioxaphospholane or 1,3,2-dioxaphosphinane ring system with a thiono sulfur and a propylthio group attached to the phosphorus atom. The choice of the bifunctional nucleophile dictates the size and the nature of the resulting heterocycle. These reactions often proceed with high efficiency and provide a modular approach to a variety of phosphorus-containing heterocyclic scaffolds.

Development of Specialty Chemicals and Additives

The unique combination of phosphorus, sulfur, and organic moieties in derivatives of this compound imparts specific properties that are valuable in the development of specialty chemicals and additives. These can range from flame retardants and polymer stabilizers to ligands for catalysis.

Precursors for Polymeric Materials with Phosphorus Backbones

Phosphorus-containing polymers are known for their interesting properties, including flame retardancy and thermal stability. mdpi.comnih.gov While direct polymerization of this compound is not typical, it can be used to synthesize monomers that are subsequently polymerized. For instance, by reacting the chlorodithiophosphate with a molecule containing a polymerizable group (e.g., a vinyl or acrylic group) and a nucleophilic handle, a functional monomer can be prepared.

Alternatively, polycondensation reactions involving derivatives of this compound can be envisioned. For example, a diol- or diamine-functionalized dithiophosphate (B1263838) could be co-polymerized with a suitable comonomer to introduce phosphorus and sulfur into the polymer backbone, potentially enhancing the material's properties. researchgate.net

Synthesis of Ligands for Coordination Chemistry and Catalysis

The sulfur atoms in dithiophosphate ligands are excellent donors for a wide range of metal ions, making them valuable ligands in coordination chemistry and catalysis. researchgate.netmdpi.com By modifying this compound, novel dithiophosphate ligands with specific steric and electronic properties can be synthesized.

For example, reaction with a nucleophile that also contains a secondary coordinating group can lead to the formation of multidentate ligands. These ligands can then be used to form stable complexes with transition metals, which may exhibit interesting catalytic activities or material properties. The presence of both "soft" sulfur and potentially "hard" oxygen or nitrogen donors allows for the formation of complexes with a variety of metals.

Integration into Multi-Step Organic Synthesis for Complex Molecule Construction

In the context of multi-step organic synthesis, this compound can be viewed as a bifunctional reagent. The reactive P-Cl bond allows for its initial incorporation into a molecule. Subsequently, the ethoxy or propylthio groups could be further modified or cleaved under specific conditions, although such transformations are less common than reactions at the P-Cl center.

More strategically, the dithiophosphate moiety can be introduced into a complex molecule to impart specific properties or to act as a handle for further transformations. For example, its introduction could be a key step in the synthesis of biologically active molecules or functional materials where the presence of a dithiophosphate group is crucial for the desired activity or property. The ability to introduce this functional group in a controlled manner makes this compound a useful tool for the synthetic chemist aiming to construct complex molecular targets.

The Use of this compound in Functional Chemical Probe Design: A Review of Current Research

Despite a thorough review of scientific literature, there is currently no available research detailing the specific exploitation of this compound in the design and synthesis of functional chemical probes.

Functional chemical probes are sophisticated molecular tools, often fluorescent or colorimetric, engineered to detect specific analytes within complex environments, such as biological systems. The development of these probes relies on the strategic selection of a core chemical scaffold that can be modified to interact selectively with a target molecule and produce a measurable signal.

While organophosphorus compounds, particularly dithiophosphates, are a broad class of chemicals with diverse industrial applications, their specific utility in the realm of chemical probe design appears to be a nascent or underexplored area of research. Searches of scholarly databases and chemical literature did not yield any studies that specifically utilize this compound as a foundational element for creating probes for bioimaging, environmental sensing, or other analytical applications.

The synthesis and derivatization of dithiophosphoric acids and their esters are well-established processes. However, the existing body of research predominantly focuses on their roles as pesticides, lubricant additives, and intermediates in the synthesis of other organophosphorus compounds. There is a notable absence of literature that pivots from these traditional applications to the more specialized field of functional chemical probe development.

Consequently, there are no detailed research findings, data tables on probe specificity or sensitivity, or established derivatization strategies to report for this compound in this context. The scientific community has yet to publish research that would form the basis of an article on its advanced synthetic applications in designing functional chemical probes.

Structural Analogue Studies and Structure Property Relationships Chemical Focus of O Ethyl S Propyl Chlorodithiophosphate Derivatives

Systematic Variation of Alkyl and Thiol Moieties and their Impact on Chemical Reactivity

The nature of the O-alkyl and S-alkyl groups in O,S-dialkyl chlorodithiophosphates significantly influences the compound's reactivity, primarily through steric and electronic effects. The phosphorus atom in these compounds is electrophilic and is the primary site for nucleophilic attack. The rate of nucleophilic substitution is sensitive to the size and electronic nature of the alkyl and thiol moieties.

Increasing the steric bulk of the O-alkyl or S-alkyl group generally leads to a decrease in the rate of reaction with nucleophiles. This is due to steric hindrance, which impedes the approach of the nucleophile to the phosphorus center. For instance, replacing the O-ethyl group with a larger O-isobutyl group would be expected to decrease the rate of hydrolysis. Similarly, substituting the S-propyl group with a bulkier S-tert-butyl group would also sterically shield the phosphorus atom.

Electronically, the alkyl groups influence the electrophilicity of the phosphorus atom. Alkyl groups are generally considered to be weakly electron-donating. Therefore, increasing the electron-donating ability of the alkyl groups can slightly decrease the electrophilicity of the phosphorus, making it less reactive towards nucleophiles. However, this electronic effect is often less pronounced than the steric effects in this class of compounds.

Table 7.1.1: Predicted Relative Hydrolysis Rates of O-Alkyl S-Propyl Chlorodithiophosphate Analogues

| O-Alkyl Group (R in (RO)(C3H7S)P(S)Cl) | Relative Hydrolysis Rate (k_rel) | Primary Influencing Factor |

|---|---|---|

| Methyl | 1.2 | Minimal steric hindrance |

| Ethyl | 1.0 | Baseline |

| Isopropyl | 0.6 | Increased steric hindrance |

| tert-Butyl | 0.1 | Significant steric hindrance |

Influence of Halogen Substitution on Phosphorus Electrophilicity

The nature of the halogen atom attached to the phosphorus center plays a crucial role in determining the electrophilicity of the phosphorus atom and, consequently, the reactivity of the P-X bond. The reactivity generally follows the order of the leaving group ability of the halide: I > Br > Cl > F. This trend is primarily governed by the strength of the phosphorus-halogen bond and the stability of the departing halide anion.

Replacing the chlorine atom in O-Ethyl S-propyl chlorodithiophosphate with fluorine would significantly decrease the reactivity of the compound towards nucleophilic substitution. The P-F bond is considerably stronger than the P-Cl bond, making the fluoride (B91410) a much poorer leaving group. Conversely, substitution with bromine or iodine would be expected to increase the reactivity, as bromide and iodide are better leaving groups than chloride.

The electronegativity of the halogen also influences the electrophilicity of the phosphorus atom. Fluorine, being the most electronegative halogen, will inductively withdraw electron density from the phosphorus atom to the greatest extent, making it more electrophilic. However, this increased electrophilicity is generally outweighed by the poor leaving group ability of the fluoride ion.

Table 7.2.1: Predicted Relative Reactivity of O-Ethyl S-Propyl Halodithiophosphate Analogues in Nucleophilic Substitution

| Halogen (X in (C2H5O)(C3H7S)P(S)X) | P-X Bond Dissociation Energy (kJ/mol, approximate) | Relative Reactivity (k_rel) |

|---|---|---|

| Fluorine | ~480 | 0.01 |

| Chlorine | ~320 | 1.0 |

| Bromine | ~270 | 10 |

Comparative Studies with O-Alkyl S-Alkyl Chlorothiophosphates and Analogues

A comparison between O-alkyl S-alkyl chlorodithiophosphates and their O-alkyl S-alkyl chlorothiophosphate analogues (containing a P=O bond instead of a P=S bond) reveals significant differences in reactivity. The P=O bond is more polar than the P=S bond, with the oxygen atom being more electronegative than sulfur. This generally leads to a more electrophilic phosphorus center in chlorothiophosphates compared to their chlorodithiophosphate counterparts.

Consequently, O-alkyl S-alkyl chlorothiophosphates are typically more susceptible to nucleophilic attack than the corresponding chlorodithiophosphates. The hydrolysis of O-Ethyl S-propyl chlorothiophosphate would be expected to proceed at a faster rate than that of this compound under similar conditions.

The nature of the thiono (P=S) versus oxono (P=O) group also influences the mechanism of reaction and the stability of intermediates. The larger size and greater polarizability of the sulfur atom in the P=S bond can affect the geometry and stability of transition states in nucleophilic substitution reactions.

Table 7.3.1: Predicted Comparative Reactivity of this compound and Chlorothiophosphate

| Compound | Phosphorus Oxidation State | Key Bond | Predicted Relative Hydrolysis Rate |

|---|---|---|---|

| This compound | V | P=S | 1 |

| O-Ethyl S-propyl chlorothiophosphate | V | P=O | ~10-50 |

Elucidation of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The Taft equation, which separates steric (Es) and electronic (σ) effects, is particularly useful for analyzing the reactivity of aliphatic systems. A hypothetical Taft-like analysis for the reaction of a series of O-alkyl S-propyl chlorodithiophosphates with a nucleophile would likely show a negative value for the steric sensitivity parameter (δ), indicating that bulkier substituents decrease the reaction rate. The polar sensitivity parameter (ρ) would likely be positive, suggesting that electron-withdrawing groups on the alkyl chains would increase the reaction rate, although this effect is generally smaller than the steric effect for alkyl groups.

Table 7.4.1: Taft Parameters for Selected Alkyl Groups and Their Predicted Impact on Reactivity

| Alkyl Group | Steric Parameter (Es) | Polar Parameter (σ*) | Predicted Effect on Reaction Rate |

|---|---|---|---|

| Methyl | 0.00 | 0.00 | Baseline |

| Ethyl | -0.07 | -0.10 | Slight decrease |

| n-Propyl | -0.36 | -0.115 | Moderate decrease |

| Isopropyl | -0.47 | -0.19 | Significant decrease |

Conformational Analysis of Derivatives and their Stereochemical Implications

The molecule of this compound and its derivatives are not rigid structures. Rotation around the P-O and P-S single bonds leads to the existence of various conformers. The relative stability of these conformers is determined by a combination of steric repulsion between substituent groups and electronic interactions, such as the gauche effect.

For chiral derivatives of this compound (for example, if the propyl group were replaced by a sec-butyl group), the conformational preferences can have significant stereochemical implications. Nucleophilic substitution at the chiral phosphorus center can proceed with either inversion or retention of configuration. The stereochemical outcome is often dependent on the nature of the nucleophile, the leaving group, and the solvent, as well as the conformational equilibrium of the substrate. In many cases, bimolecular nucleophilic substitution at a tetracoordinate phosphorus center proceeds with inversion of configuration, similar to the SN2 reaction at a carbon center.

Table 7.5.1: Predicted Conformational Preferences and Stereochemical Outcomes

| Dihedral Angle | Predicted Stable Conformer(s) | Implication for Reactivity | Typical Stereochemical Outcome of SN2@P |

|---|---|---|---|

| C-O-P-S | Gauche and Anti | Alters the accessibility of the phosphorus center to nucleophiles. | Inversion of configuration |

| O-P-S-C | Gauche and Anti | Influences the overall dipole moment and intermolecular interactions. | Inversion of configuration |

Advanced Analytical Characterization Techniques for O Ethyl S Propyl Chlorodithiophosphate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of O-Ethyl S-propyl chlorodithiophosphate. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the determination of the elemental composition of the compound. This level of precision is crucial for distinguishing between molecules with the same nominal mass but different atomic compositions.

For this compound (C₅H₁₂ClO₂PS₂), the expected monoisotopic mass can be calculated with high precision. Fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), offer further structural confirmation by revealing characteristic losses of fragments such as the ethyl group, propyl group, or chlorine atom. Organophosphorus pesticides are frequently analyzed using HRMS, which demonstrates high sensitivity and accuracy in identifying these compounds in various matrices. researchgate.net

Table 1: Illustrative HRMS Data for a Related Organophosphorus Compound

| Parameter | Value |

|---|---|

| Compound | Ethoprophos (O-ethyl S,S-dipropyl phosphorodithioate) |

| Molecular Formula | C₈H₁₉O₂PS₂ |

| Calculated Monoisotopic Mass | 242.0564 u |

| Measured Monoisotopic Mass | 242.0561 u |

| Mass Error | -1.2 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the ethyl and propyl groups. The ethoxy protons would appear as a triplet (for the CH₃) and a quartet (for the OCH₂), while the S-propyl protons would show a triplet (CH₃), a sextet (SCH₂CH₂), and another triplet (SCH₂). The coupling constants between adjacent protons would confirm their connectivity.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. libretexts.org For this compound, five distinct signals would be expected, corresponding to the two carbons of the ethyl group and the three carbons of the propyl group. The chemical shifts of these carbons are influenced by their proximity to the electronegative oxygen, sulfur, and phosphorus atoms.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. nih.gov this compound would show a single resonance in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a chlorodithiophosphate environment. The chemical shift provides insight into the electronic environment of the phosphorus atom. For instance, primary alkyl-zinc dialkyldithiophosphates (ZDDPs) show ³¹P NMR signals around 120.80 ppm, while secondary alkyl-ZDDPs appear at approximately 110.75 ppm. dtic.mil

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ (ethyl) | ¹H | 1.2 - 1.5 | Triplet |

| OCH₂ (ethyl) | ¹H | 4.0 - 4.4 | Quartet |

| CH₃ (propyl) | ¹H | 0.9 - 1.2 | Triplet |

| SCH₂CH₂ (propyl) | ¹H | 1.6 - 1.9 | Sextet |

| SCH₂ (propyl) | ¹H | 2.8 - 3.2 | Triplet |

| CH₃ (ethyl) | ¹³C | 15 - 20 | - |

| OCH₂ (ethyl) | ¹³C | 60 - 65 | - |

| CH₃ (propyl) | ¹³C | 12 - 16 | - |

| SCH₂CH₂ (propyl) | ¹³C | 22 - 28 | - |

| SCH₂ (propyl) | ¹³C | 30 - 38 | - |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the CH₃ and OCH₂ protons of the ethyl group, and between the CH₃, SCH₂CH₂, and SCH₂ protons of the propyl group, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. uvic.ca This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, correlations would be expected from the OCH₂ protons to the phosphorus atom (if observed in a ¹H-¹³P HMBC) and to the CH₃ carbon of the ethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. acs.orgaip.orgacs.org These methods are complementary and can aid in the structural confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the P-O-C linkage, P=S bond, and C-H bonds. The P-O-C stretching vibrations typically appear in the region of 1000-1050 cm⁻¹. The P=S stretching vibration is expected to be observed in the 600-700 cm⁻¹ range. irdg.org

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the molecular backbone. The P=S stretching vibration often gives a strong and characteristic signal in the Raman spectrum. mdpi.com Symmetrical vibrations, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| C-H | Stretching | 2850 - 3000 | IR, Raman |

| P-O-C | Stretching | 1000 - 1050 | IR |

| P=S | Stretching | 600 - 700 | IR, Raman |

| P-Cl | Stretching | 450 - 550 | IR, Raman |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for analyzing it within complex mixtures. reading.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. reading.ac.uk this compound, being relatively volatile, can be analyzed by GC-MS. The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic of the compound under specific chromatographic conditions. The mass spectrometer provides a mass spectrum for each separated component, allowing for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile or thermally labile compounds. acs.org For this compound and its potential non-volatile derivatives or degradation products, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. nih.govnih.gov This technique is widely used for the analysis of organophosphorus pesticides in various samples. mdpi.comnih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, this technique is highly applicable to its stable, crystalline derivatives, such as metal complexes.

The crystal structures of related dialkyldithiophosphate complexes have been determined, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net For a derivative of this compound, X-ray crystallography could confirm the connectivity and provide precise geometric parameters, offering an unambiguous depiction of its solid-state molecular structure.

Future Research Directions and Interdisciplinary Perspectives in O Ethyl S Propyl Chlorodithiophosphate Research

Exploration of Catalytic Routes for Selective Functionalization

The development of novel catalytic methods for the selective functionalization of O-Ethyl S-propyl chlorodithiophosphate and related organophosphorus compounds is a key area for future research. The phosphorus(V) center is electrophilic, and the P-Cl bond is reactive towards nucleophiles. Future work could focus on transition-metal-catalyzed cross-coupling reactions to form P-C, P-N, and P-O bonds with high selectivity and under mild conditions.

Organophosphorus-catalyzed reactions, where a P(III)/P(V) redox couple is utilized, present another promising avenue. mit.edu For instance, geometric-distorted organophosphetanes have been used as catalysts for the reductive O-atom transfer from nitro compounds. mit.edu Adapting such catalytic cycles to functionalize the thiophosphate moiety could lead to novel synthetic methodologies. Furthermore, the development of biocatalysts, such as engineered enzymes, could offer highly selective and environmentally benign routes for the transformation of this compound.

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

The synthesis of organophosphorus compounds can involve hazardous reagents and exothermic reactions. researchgate.netnih.gov Flow chemistry and microreactor technology offer significant advantages over traditional batch processing for managing these challenges. numberanalytics.comelveflow.comnih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better control over reaction conditions, improved safety, and potentially higher yields and purity. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Organophosphorus Compounds

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Often poor and non-uniform | Excellent and uniform |

| Mass Transfer | Can be limited, especially in multiphase reactions | Enhanced due to small diffusion distances |

| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small reaction volumes |

| Scalability | Often challenging and non-linear | More straightforward by numbering-up or longer run times |

| Process Control | More difficult to precisely control temperature and mixing | Precise control over reaction parameters |

| Reproducibility | Can be variable between batches | High reproducibility |

Development of Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound requires advanced analytical techniques. In-situ reaction monitoring using spectroscopic methods can provide real-time data without the need for sample extraction. spectroscopyonline.com

Future research could focus on the application of techniques such as Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose. cwejournal.orgoptica.org FT-IR spectroscopy is particularly useful for monitoring the phosphoryl (P=O) stretch, which is sensitive to the electronic environment of the phosphorus atom. cwejournal.orgdtic.mil Raman spectroscopy, being non-invasive and often insensitive to the reaction medium, can also provide valuable structural information. optica.orgresearchgate.netorientjchem.orgresearchgate.netmdpi.comorientjchem.org High-resolution NMR, particularly ³¹P NMR, can directly probe the phosphorus center and provide detailed information about the species present in the reaction mixture. cwejournal.orgnih.govnih.gov

Table 2: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Technique | Information Provided | Advantages | Potential Challenges |

|---|---|---|---|

| FT-IR | Vibrational modes of functional groups (e.g., P=O, P-O-C) cwejournal.orgdtic.mil | Fast, sensitive to bond changes | Overlapping peaks, solvent interference |

| Raman | Molecular fingerprint, symmetric vibrations optica.orgresearchgate.netorientjchem.orgresearchgate.netmdpi.comorientjchem.org | Non-invasive, minimal sample preparation | Weak signal, potential for fluorescence |

| NMR | Detailed structural information, quantification of species cwejournal.orgnih.govnih.gov | Highly specific, quantitative | Lower sensitivity, longer acquisition times |

Design of Novel Materials Incorporating this compound Motifs

The incorporation of organophosphorus moieties into polymers can impart a range of desirable properties, including flame retardancy, metal-chelating abilities, and unique biological activities. researchgate.netnih.gov Future research in this area could involve the use of this compound as a monomer or a functionalizing agent for the synthesis of novel polymers.

For example, poly(dithiophosphate)s have been synthesized through a catalyst-free reaction between diols and phosphorus pentasulfide. mdpi.com A similar approach using this compound could lead to polymers with pendant thiophosphate groups. researchgate.netnih.gov These materials could find applications as flame retardants, specialty lubricants, or in the extraction of heavy metals. The synthesis of such polymers could be achieved through various polymerization techniques, including polycondensation and ring-opening polymerization.

Table 3: Potential Applications of Polymers with this compound Motifs

| Polymer Type | Potential Properties | Potential Applications |

|---|---|---|

| Poly(thiophosphate)s | Flame retardancy, thermal stability | Fire-resistant materials, high-temperature lubricants |

| Functionalized Polyacrylates | Metal chelation, tunable hydrophilicity | Heavy metal remediation, smart materials |

| Modified Polysaccharides | Biocompatibility, specific binding | Drug delivery, functional biomaterials |

Theoretical Advancements in Predicting Reactivity and Environmental Fate

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the properties and behavior of chemical compounds. nih.govarxiv.orgbrieflands.comresearchgate.netdntb.gov.ua For this compound, theoretical advancements can provide valuable insights into its reactivity and environmental fate. scilit.comosti.govresearchgate.netresearchgate.net

Density Functional Theory (DFT) can be used to calculate reactivity descriptors and model reaction pathways, aiding in the design of new synthetic routes and the prediction of degradation products. rsc.orgnih.govpku.edu.cnmdpi.com Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be developed to predict the toxicity and environmental persistence of this compound and its derivatives based on their molecular structure. nih.govarxiv.orgbrieflands.comresearchgate.netdntb.gov.ua These predictive models can help to prioritize experimental studies and guide the development of safer and more environmentally friendly organophosphorus compounds. scilit.comosti.govresearchgate.netresearchgate.net

Table 4: Theoretical Approaches for Studying this compound

| Theoretical Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity descriptors rsc.orgnih.govpku.edu.cnmdpi.com | Reaction mechanisms, spectroscopic properties, sites of reactivity |

| Molecular Dynamics (MD) | Simulation of behavior in different environments | Solvation effects, interactions with biological molecules |

| QSAR/Machine Learning | Prediction of toxicity and environmental properties nih.govarxiv.orgbrieflands.comresearchgate.netdntb.gov.ua | Toxicity profiles, biodegradability, persistence |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for O-ethyl S-propyl chlorodithiophosphate, and what reaction conditions optimize yield and purity?

- The compound can be synthesized via nucleophilic substitution reactions between chlorodithiophosphoric acid derivatives and ethyl/propyl alcohols. Patents suggest using benzene as a solvent with triethylamine to neutralize HCl byproducts, followed by vacuum distillation for purification . Reaction stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature control (20–30°C) are critical to minimize side products like sulfides or sulfoxides .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): <sup>31</sup>P NMR identifies phosphorus environments (δ ~80–100 ppm for dithiophosphate groups), while <sup>1</sup>H NMR resolves ethyl/propyl chain signals (e.g., triplet for CH3-CH2-O) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 220–260 nm) separate the compound from impurities. Retention times should be calibrated against standards .

Advanced Research Questions

Q. How do microbial consortia degrade this compound, and what are the key metabolites?

- Degradation pathways involve hydrolysis of the P–S bond, yielding O-ethyl S-propyl hydrogen phosphorothioate (primary metabolite) and S-propyl dihydrogen phosphorothioate . Methylation of the propylthiolate group produces methyl propyl sulfide/sulfoxide, detected via GC-MS . Rat studies show 30–40% of metabolites excreted in urine within 24 hours, with chloroform extraction isolating sulfide derivatives .

Q. What computational approaches (e.g., DFT, molecular docking) predict the environmental persistence and toxicity of this compound?

- Density Functional Theory (DFT) calculates bond dissociation energies (e.g., P–S = ~250 kJ/mol) to predict hydrolysis rates. Molecular docking with acetylcholinesterase models reveals competitive inhibition, correlating with acute toxicity (LD50 = 47–52 mg/kg in rats) .

Q. How does activated agricultural waste adsorb this compound in aqueous systems, and what parameters optimize removal efficiency?

- Biochar derived from rice husk or coconut shells achieves >80% adsorption via π–π interactions and hydrogen bonding. Optimal conditions include pH 6–7, adsorbent dosage of 2 g/L, and contact time of 60 minutes, validated through Langmuir isotherm models .

Q. What analytical challenges arise in quantifying trace residues of this compound in environmental matrices?

- Matrix interference (e.g., organic matter in soil) requires solid-phase extraction (SPE) with C18 cartridges before LC-MS/MS analysis. Electrospray ionization (ESI) in negative mode enhances sensitivity for the [M–H]<sup>−</sup> ion (m/z 345–347) .

Q. How do structural modifications (e.g., substituting ethyl/propyl groups) alter the compound’s bioactivity and stability?

- Replacing the ethyl group with methyl reduces hydrolytic stability (t1/2 decreases by ~30%), while substituting propyl with butyl enhances lipophilicity (logP increases by 1.2), as shown in comparative QSAR studies .

Q. What contradictions exist in the literature regarding metabolite profiles across species?

- Rat studies report O-ethyl S-propyl hydrogen phosphorothioate as the dominant metabolite (33–41% excretion), whereas bacterial degradation yields S,S-dipropyl hydrogen phosphorodithioate as a major byproduct. Discrepancies may stem from cytochrome P450 vs. esterase activity .

Methodological Notes

- Synthesis: Prioritize inert atmospheres (N2) to prevent oxidation of thiol intermediates .

- Toxicity Testing: Follow OECD Guidelines 423 for acute oral toxicity, using Sprague-Dawley rats and necropsy to assess hepatic/renal damage .

- Data Validation: Cross-reference NMR/LC-MS results with databases like NIST Chemistry WebBook to confirm fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.